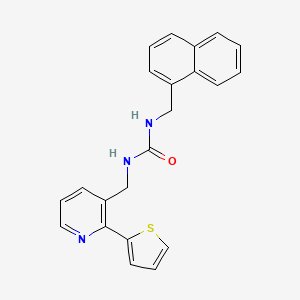

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-22(24-14-17-8-3-7-16-6-1-2-10-19(16)17)25-15-18-9-4-12-23-21(18)20-11-5-13-27-20/h1-13H,14-15H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJARTOJUJRKIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of naphthalen-1-ylmethyl intermediates and the coupling with thiophene and pyridine derivatives. The general synthetic route can be summarized as follows:

- Formation of Naphthalen-1-ylmethyl Intermediate : Alkylation of naphthalene with suitable alkyl halides.

- Synthesis of Thiophenes and Pyridines : Functionalization of thiophene rings and preparation of pyridine derivatives.

- Coupling Reaction : The final step involves coupling the naphthalenic intermediate with thiophene and pyridine derivatives in the presence of a urea derivative under controlled conditions to yield the target compound.

The biological activity of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzyme activity or modulating signal transduction pathways. The compound may disrupt cellular processes, leading to various biological effects, including anticancer and antiviral activities.

Anticancer Activity

Recent studies have shown that compounds similar to 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea exhibit significant anticancer properties. For instance:

- Case Study : A related compound demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to standard treatments like bleomycin .

Antiviral Activity

There is emerging evidence suggesting that this compound may possess antiviral properties:

- Case Study : Research on similar derivatives has indicated efficacy against herpes simplex virus type 1 (HSV-1), with reductions in plaque formation observed at specific concentrations .

Comparative Biological Activity Table

Scientific Research Applications

Drug Design and Development

The unique structural features of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea make it a promising candidate for drug design. Its ability to interact with various biological targets can be leveraged in the development of new therapeutics. For instance, research into its binding affinity with human receptors could provide insights into its mechanism of action and therapeutic potential .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of structurally related compounds against common bacterial strains, revealing that modifications to the thiophene ring significantly enhanced activity. This suggests that similar modifications to 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea could yield compounds with improved antimicrobial properties.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capabilities of urea derivatives. The results indicated that certain substitutions increased the inhibition of lipid peroxidation, highlighting the potential for 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea to serve as a scaffold for developing potent antioxidants.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s structural uniqueness lies in its naphthalen-1-ylmethyl substituent and thiophene-pyridine hybrid system. Key comparisons with analogs include:

- Naphthalene vs. Phenyl Groups : The naphthalen-1-ylmethyl group in the target compound increases molecular weight (MW ≈ 387.5 g/mol) and lipophilicity (clogP ≈ 4.2) compared to simpler aryl substituents (e.g., 4-fluorophenyl in 5h, MW ≈ 365.4 g/mol, clogP ≈ 3.1). This may enhance membrane permeability but reduce aqueous solubility .

- Methyl groups (as in 5h) may sterically hinder target binding, whereas the unsubstituted thiophene in the target compound could improve ligand-receptor compatibility .

- Urea vs. Thiourea Backbone : The thiourea analog () replaces urea’s oxygen with sulfur, reducing hydrogen-bond donation capacity but increasing lipophilicity. Ureas generally exhibit stronger polar interactions, critical for kinase inhibition .

Spectroscopic Comparisons :

- IR : Urea derivatives (e.g., 5h) show characteristic N–H stretches at 3300–3100 cm⁻¹ and C=O stretches at 1670–1640 cm⁻¹. Thioureas () exhibit C=S stretches near 1250 cm⁻¹ .

- ¹H NMR : The target compound’s naphthalene protons would resonate as multiplets at δ 7.2–8.3, while the thiophene protons appear as doublets near δ 7.0–7.3. Pyridine protons typically show upfield shifts (δ 8.0–8.5) compared to phenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.